N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide group linked to a thiazole ring, which is further connected to a piperazine ring substituted with a pyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), which is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under basic conditions.
Attachment of the Piperazine Ring: Reacting the thiazole intermediate with a piperazine derivative.
Introduction of the Pyrimidine Moiety: Coupling the piperazine intermediate with a pyrimidine derivative.
Formation of the Benzamide Group: Finally, the compound is reacted with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)phenylacetamide: Similar structure with a phenylacetamide group.
Uniqueness
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Biological Activity
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-fluoro-N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide. It features several functional groups, including a thiazole ring, a piperazine moiety, and a benzamide structure, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H22N6O2S |
Molecular Weight | 422.5 g/mol |
CAS Number | 1021266-70-5 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various therapeutic effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to reduced tumor growth or infection rates.
- Receptor Modulation : It may interact with receptors that are crucial in signaling pathways for various cellular processes.
Biological Activity Studies
Research on the biological activity of this compound has indicated its potential in several therapeutic areas:
Anticancer Activity
Studies have shown that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
Case Studies
- In vitro Studies : A study demonstrated that certain benzamide derivatives displayed moderate to high potency against cancer cell lines through ELISA-based kinase assays, suggesting a promising avenue for further investigation into their therapeutic efficacy .
- In vivo Studies : In animal models, compounds similar to this benzamide showed significant antitumor effects, with some studies reporting prolonged survival in treated cohorts compared to control groups .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c28-18(26-11-13-27(14-12-26)20-22-9-4-10-23-20)8-7-17-15-30-21(24-17)25-19(29)16-5-2-1-3-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLGAWRTYRCWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.